

(R)-BAY-85-8501: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	(R)-BAY-85-8501	
Cat. No.:	B2645296	Get Quote

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Introduction

(R)-BAY-85-8501 is the (R)-enantiomer of the potent and selective human neutrophil elastase (HNE) inhibitor, BAY-85-8501. While its counterpart, the (S)-enantiomer (also known as BAY-85-8501), has been more extensively studied for its therapeutic potential in pulmonary diseases, an understanding of the chemical and biological properties of the (R)-enantiomer is crucial for a comprehensive stereochemical and pharmacological assessment.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and available biological data for (R)-BAY-85-8501, with comparative data for the (S)-enantiomer to provide context.

Chemical Structure and Identification

The systematic IUPAC name for **(R)-BAY-85-8501** is (R)-4-(4-cyano-2-(methylsulfonyl)phenyl)-3,6-dimethyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. It shares the same molecular formula and molecular weight as its (S)-enantiomer.

Table 1: Chemical Identification of (R)-BAY-85-8501 and (S)-BAY-85-8501



Identifier	(R)-BAY-85-8501	(S)-BAY-85-8501
IUPAC Name	(R)-4-(4-cyano-2- (methylsulfonyl)phenyl)-3,6- dimethyl-2-oxo-1-(3- (trifluoromethyl)phenyl)-1,2,3,4 -tetrahydropyrimidine-5- carbonitrile	(S)-4-(4-cyano-2- (methylsulfonyl)phenyl)-3,6- dimethyl-2-oxo-1-(3- (trifluoromethyl)phenyl)-1,2,3,4 -tetrahydropyrimidine-5- carbonitrile[2]
CAS Number	2446175-39-7	1161921-82-9[2]
Molecular Formula	C22H17F3N4O3S	C22H17F3N4O3S[2]
Molecular Weight	474.46 g/mol	474.46 g/mol [2]
Canonical SMILES	CC1=C(C=N(C(=O)N1C2=CC =CC(=C2)C(F)(F)F)INVALID- LINKC)C#N	CC1=C(C=N(C(=O)N1C2=CC =CC(=C2)C(F)(F)F)INVALID- LINKC)C#N

Physicochemical Properties

The physicochemical properties of **(R)-BAY-85-8501** are expected to be identical to those of the **(S)**-enantiomer, with the exception of its interaction with polarized light.

Table 2: Physicochemical Properties

Property	Value	Reference
Appearance	Solid	[3]
Solubility	10 mM in DMSO	[3]
Storage	Solid Powder: -20°C for 12 months, 4°C for 6 months. In Solvent: -80°C for 6 months, -20°C for 1 month.	[3]

Biological Activity and Mechanism of Action



(R)-BAY-85-8501 is identified as the less active enantiomer of BAY-85-8501, a highly potent and selective inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathophysiology of various inflammatory diseases, particularly those affecting the lungs.[4]

The (S)-enantiomer, BAY-85-8501, exhibits picomolar potency against HNE, with a reported IC50 of 65 pM.[3][5] It acts as a selective and reversible inhibitor.[5] The mechanism of action involves an induced-fit binding mode, where the inhibitor interacts tightly with the S1 and S2 pockets of the HNE enzyme.[1][4] While specific quantitative inhibitory data for the (R)-enantiomer is not widely published, it is understood to be significantly less potent than the (S)-enantiomer. One early study on a related series of compounds indicated that an (R)-enantiomer was fivefold more potent than the corresponding (S)-enantiomer; however, for the optimized BAY-85-8501, the (S)-enantiomer is consistently reported as the highly active form.

Table 3: In Vitro Biological Activity

Compound	Target	IC50	Notes
(S)-BAY-85-8501	Human Neutrophil Elastase (HNE)	65 pM	Highly potent and selective inhibitor.[3]
(R)-BAY-85-8501	Human Neutrophil Elastase (HNE)	Not explicitly reported	Described as the less active enantiomer.[1]

Signaling Pathway of Human Neutrophil Elastase

HNE, the target of BAY-85-8501, is involved in complex signaling cascades that contribute to inflammation and tissue damage. The diagram below illustrates a known signaling pathway initiated by HNE, leading to the upregulation of MUC1, a mucin involved in the inflammatory response in airway epithelial cells.





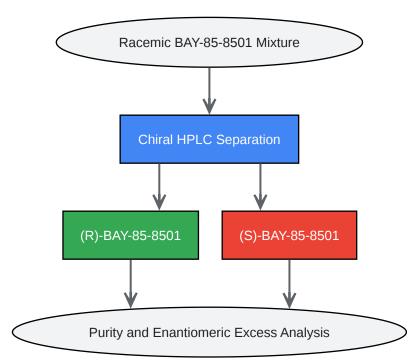
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Caption: HNE-mediated signaling pathway leading to MUC1 transcription.

Synthesis and Experimental Protocols

The synthesis of BAY-85-8501 has been described and involves a Biginelli-type reaction.[1] The enantiomers are then separated using chiral chromatography.[1]

General Experimental Workflow for Enantiomer Separation



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Caption: General workflow for the separation of (R) and (S)-BAY-85-8501.

In Vitro HNE Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human neutrophil elastase.

Materials:



- · Human Neutrophil Elastase (HNE), recombinant or purified
- Fluorogenic peptide substrate (e.g., MeOSuc-AAPV-AMC)
- Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)
- Test compound ((R)-BAY-85-8501 or other inhibitors) dissolved in DMSO
- 96-well black microplates
- Fluorometric microplate reader

Procedure:

- Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in assay buffer to the final desired concentrations.
- Add a fixed amount of HNE to each well of the microplate containing either the test compound or vehicle control (DMSO in assay buffer).
- Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the fluorescence intensity over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
- Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
- Plot the percentage of HNE inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Administration Protocol for Animal Models (as described for BAY-85-8501)



Objective: To assess the in vivo efficacy of the test compound in a model of acute lung injury.

Formulation:

- Prepare a stock solution of the test compound in DMSO.
- For oral administration, the stock solution can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Procedure (Example for a mouse model of HNE-induced acute lung injury):

- Administer the test compound or vehicle control to the animals via the desired route (e.g., oral gavage) at a specified time point before inducing lung injury.
- Induce acute lung injury by intratracheal instillation of HNE.
- At a predetermined time after injury induction, collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- Analyze BALF for inflammatory cell counts (e.g., neutrophils) and protein concentration (as a measure of vascular leakage).
- Process lung tissue for histological analysis to assess lung injury.
- Compare the outcomes in the compound-treated group to the vehicle-treated group to determine the protective effect of the compound.

Conclusion

(R)-BAY-85-8501 is the less active enantiomer of the potent HNE inhibitor BAY-85-8501. While most of the detailed pharmacological data available pertains to the (S)-enantiomer, understanding the properties of the (R)-form is essential for a complete structure-activity relationship analysis and for ensuring the enantiomeric purity of the active pharmaceutical ingredient. The provided information on its chemical structure, properties, and the methodologies for its study serves as a valuable resource for researchers in the field of drug discovery and development targeting neutrophil elastase-mediated diseases. Further investigation into the specific biological profile of (R)-BAY-85-8501 may provide additional insights into the stereospecific interactions with the HNE enzyme.



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